molecular formula C26H22F3N3O2 B11466124 N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11466124
M. Wt: 465.5 g/mol
InChI Key: RQZIIYVAPFTZHP-UHFFFAOYSA-N
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Description

N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenylpropyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has been extensively studied for its efficiency and selectivity . The phenylpropyl group can be added through nucleophilic substitution reactions, while the imidazole ring is often formed via cyclization reactions involving suitable nitrogen-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar compounds, providing a scalable and efficient route for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C26H22F3N3O2

Molecular Weight

465.5 g/mol

IUPAC Name

N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C26H22F3N3O2/c27-26(28,29)25(31-23(33)21-16-8-3-9-17-21)24(34)32(18-10-13-19-11-4-1-5-12-19)22(30-25)20-14-6-2-7-15-20/h1-9,11-12,14-17H,10,13,18H2,(H,31,33)

InChI Key

RQZIIYVAPFTZHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=NC(C2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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